2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester
Overview
Description
2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound is characterized by its unique structure, which includes a cyano group and a phenyl group attached to a pentadienoic acid ester backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester typically involves the esterification reaction of cyanide styrene and ethyl 2,4-pentadienoate under acidic conditions . This reaction requires careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reactants and conditions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted esters and other derivatives.
Scientific Research Applications
2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-2,4-pentadienoic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Cyano-5-phenyl-2,4-pentadienoic acid 2-ethylhexyl ester: Similar structure with a longer alkyl chain in the ester group.
Uniqueness
2-Cyano-5-phenyl-2,4-pentadienoic acid ethyl ester is unique due to its specific combination of a cyano group and a phenyl group attached to a pentadienoic acid ester backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)13(11-15)10-6-9-12-7-4-3-5-8-12/h3-10H,2H2,1H3/b9-6+,13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIOTPAZODMST-DEKJKZHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CC1=CC=CC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701238358 | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41109-95-9, 24139-56-8 | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41109-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Pentadienoic acid, 2-cyano-5-phenyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024139568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2E,4E)-2-cyano-5-phenyl-2,4-pentadienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701238358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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